molecular formula C9H9NO B1274849 Benzyloxyacetonitrile CAS No. 13620-31-0

Benzyloxyacetonitrile

Cat. No. B1274849
CAS RN: 13620-31-0
M. Wt: 147.17 g/mol
InChI Key: GGPBLVPUGZMOPT-UHFFFAOYSA-N
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Description

Benzyloxyacetonitrile has been identified as a significant compound in organic synthesis. It is a product formed in the reaction of benzyl chloride, formaldehyde, and sodium cyanide in methanol. This compound, along with methyl benzyloxyacetimidate, which can be generated from benzyloxyacetonitrile through pyrolytic elimination of methanol, has potential utility in various synthetic pathways .

Synthesis Analysis

The synthesis of benzyloxyacetonitrile involves the reaction of benzyl chloride with formaldehyde and sodium cyanide in methanol. This process also yields methyl benzyloxyacetimidate as a major product. The formation of benzyloxyacetonitrile is a key step in the synthesis of other organic compounds, as it can be used as a precursor for further chemical transformations .

Molecular Structure Analysis

While the specific molecular structure analysis of benzyloxyacetonitrile is not detailed in the provided papers, related compounds such as (5-Chloro-1,3-benzoxazol-2-ylthio)acetonitrile have been structurally characterized by IR, 1H NMR, and 13C NMR spectra, and confirmed by X-ray analysis . These techniques are commonly used to elucidate the structure of similar nitrile compounds.

Chemical Reactions Analysis

Benzyloxyacetonitrile can undergo various chemical reactions. For instance, it can react with benzyl chloride to form methyl benzyloxyacetimidate, which upon pyrolytic elimination of methanol, reverts to benzyloxyacetonitrile . Additionally, arylidenesulfonylacetonitriles, which are structurally related to benzyloxyacetonitrile, can react with 1-methylisoquinoline and isoquinolin-1-yl-acetonitrile in the presence of piperidine to give benzo[a]quinolizines, indicating the reactivity of the nitrile group in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyloxyacetonitrile are not explicitly discussed in the provided papers. However, the reactivity of the nitrile group is a key chemical property, as seen in the synthesis of various compounds. For example, the addition of arylboronic acids to nitriles catalyzed by palladium and rhodium complexes indicates the potential of nitriles like benzyloxyacetonitrile to form aryl ketones and β-sulfonylvinylamines, respectively . The kinetics of addition reactions involving nitriles also provide insight into their reactivity and the influence of substituents on reaction rates .

Scientific Research Applications

  • Nanoparticle Fabrication

    • Functionalized silica nanoparticles have attracted great attention due to their promising distinctive, versatile, and privileged physiochemical characteristics .
    • These nanoparticles are particularly appropriate for different applications, including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .
    • The fabrication methods and outcomes are highly dependent on the specific application, but the surface modification step plays a crucial role in determining the properties of the silica surface .
  • Cosmetic and Perfume Industries

    • Benzyl acetate, which might be synthesized from benzyloxyacetonitrile, has wide applications in the cosmetic and perfume industries .
    • The immobilized enzyme was able to catalyze the acetylation of benzyl alcohol with different acyl donors .
    • The activated acyl donor that permitted the highest enzyme activity in the acetylation reaction was vinyl acetate, which also gave the highest maximum yield .
  • Nanoparticles and Their Biological Applications

    • Nanoparticles have a wide range of applications in various fields, including drug delivery, diagnostics, and combating antimicrobial resistance .
    • The synthesis of nanoparticles often involves green chemistry approaches, which not only reduce environmental impacts but also enhance the antimicrobial properties of nanoparticles .
    • The outcomes of these applications are highly variable, but the use of nanoparticles has shown promising results in various fields .
  • Artificial Intelligence in Science

    • Artificial Intelligence (AI) has led to numerous creative applications in science, including accelerating scientific productivity .
    • AI can be used to expedite the integration of research in developing countries .
    • The outcomes of these applications are highly variable, but the use of AI has shown promising results in various fields .
  • Inductive and Deductive Research

    • Both inductive and deductive research are important for the advancement of science .
    • Inductive (theory-building) research is more valuable when there are few prior theories or explanations, while deductive (theory-testing) research is more productive when there are many competing theories of the same phenomenon .
    • The outcomes of these research methods are highly variable, but they have contributed significantly to the advancement of science .
  • Nanoparticles and Their Biological Applications

    • Nanoparticles have a wide range of applications in various fields, including drug delivery, diagnostics, and combating antimicrobial resistance .
    • The synthesis of nanoparticles often involves green chemistry approaches, which not only reduce environmental impacts but also enhance the antimicrobial properties of nanoparticles .
    • The outcomes of these applications are highly variable, but the use of nanoparticles has shown promising results in various fields .
  • Artificial Intelligence in Science

    • Artificial Intelligence (AI) has led to numerous creative applications in science, including accelerating scientific productivity .
    • AI can be used to expedite the integration of research in developing countries .
    • The outcomes of these applications are highly variable, but the use of AI has shown promising results in various fields .
  • Inductive and Deductive Research

    • Both inductive and deductive research are important for the advancement of science .
    • Inductive (theory-building) research is more valuable when there are few prior theories or explanations, while deductive (theory-testing) research is more productive when there are many competing theories of the same phenomenon .
    • The outcomes of these research methods are highly variable, but they have contributed significantly to the advancement of science .

properties

IUPAC Name

2-phenylmethoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPBLVPUGZMOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392126
Record name 2-(benzyloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)acetonitrile

CAS RN

13620-31-0
Record name 2-(benzyloxy)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70392126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(benzyloxy)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
RB LaCount, CE Griffin - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
In addition to the previously reported benzyloxyacetonitrile, methyl benzyloxyacetimidate has been shown to be a major product in the reaction of benzyl chloride, formaldehyde, and …
Number of citations: 1 pubs.rsc.org
P Bertus, J Szymoniak - The Journal of Organic Chemistry, 2002 - ACS Publications
… By using the title reaction, the readily available benzyloxyacetonitrile (3) 13 is revealed to be suitable starting material for the synthesis of natural and nonnatural 1-…
Number of citations: 76 pubs.acs.org
CA Elliger - Journal of Labelled Compounds and …, 1983 - Wiley Online Library
… Benzyloxyacetonitrile when prepared in this way is also not … It gives excellent yields of benzyloxyacetonitrile from benzyl … material the yield of benzyloxyacetonitrile was 87% after distil…
S Manfredini, I Lampronti, S Vertuani, N Solaroli… - Bioorganic & medicinal …, 2000 - Elsevier
Few muscarinic antagonists differentiate between the M 4 and M 2 muscarinic receptors. In a structure–activity study, aimed at discovering leads for the development of a M 4 muscarinic …
Number of citations: 21 www.sciencedirect.com
C Laroche, D Harakat, P Bertus… - Organic & Biomolecular …, 2005 - pubs.rsc.org
… Since an additional Lewis acid is not required for the cyclopropanation of benzyloxyacetonitrile (1), the reaction was chosen as a model for varying the amount of the titanium complex (…
Number of citations: 40 pubs.rsc.org
WJ Haggerty Jr, WJ Rost - Journal of Pharmaceutical Sciences, 1969 - Elsevier
… ., The aryloxyacetonitriles were prepared according to Djerassi (16) from commercially available phenols and chloroacetonitrile with the exception of 2-benzyloxyacetonitrile, which was …
Number of citations: 7 www.sciencedirect.com
P Bertus, J Szymoniak - Synlett, 2007 - thieme-connect.com
This account presents studies on the development of a new method for the preparation of primary cyclopropylamines. The established procedure is simple and the reaction appears to …
Number of citations: 35 www.thieme-connect.com
A Ek, B Witkop - Journal of the American Chemical Society, 1954 - ACS Publications
New labile metabolites derived from tryptophan and bearing oxygen functions in positions 5 and 7 have been prepared and correlated with regard to their actual and potential …
Number of citations: 101 pubs.acs.org
F Boukattaya, A Stanovych, P Setzer, S Abid… - Chemical …, 2012 - pubs.rsc.org
The double addition of Grignard (alkyl, aryl, alkenyl, alkynyl) reagents to acyl cyanohydrins was performed under unusually smooth conditions with a concomitant O–N acyl transfer, …
Number of citations: 11 pubs.rsc.org
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
oxyphenyl)-2-methoxyethanone in methanol under hydrogen (five bars) in the presence of 5% Pd/C for 24 h (81%)[4824]. Also obtained by methoxylation of the trimethylsilyl enol ether …
Number of citations: 3 link.springer.com

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